molecular formula C12H13NO2S2 B6473452 methyl N-(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamate CAS No. 2640965-16-6

methyl N-(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamate

Cat. No.: B6473452
CAS No.: 2640965-16-6
M. Wt: 267.4 g/mol
InChI Key: PPNVIEKTYPGWOC-UHFFFAOYSA-N
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Description

Methyl N-(2-{[2,2’-bithiophene]-5-yl}ethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and materials science. This compound features a bithiophene moiety, which is known for its electronic properties, making it potentially useful in organic electronics and other advanced materials applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2-{[2,2’-bithiophene]-5-yl}ethyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2,2’-bithiophene with ethyl bromoacetate to form an intermediate, which is then reacted with methyl isocyanate to yield the desired carbamate. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of carbamates often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-{[2,2’-bithiophene]-5-yl}ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized bithiophene derivatives.

    Reduction: Reduced carbamate derivatives.

    Substitution: Substituted carbamate products.

Scientific Research Applications

Methyl N-(2-{[2,2’-bithiophene]-5-yl}ethyl)carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(2-{[2,2’-bithiophene]-5-yl}ethyl)carbamate is unique due to the presence of both the carbamate and bithiophene functionalities. This combination imparts the compound with unique electronic properties and reactivity, making it suitable for specialized applications in organic electronics and advanced materials .

Properties

IUPAC Name

methyl N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-15-12(14)13-7-6-9-4-5-11(17-9)10-3-2-8-16-10/h2-5,8H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNVIEKTYPGWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC1=CC=C(S1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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